molecular formula C13H20BNO4S B1396735 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide CAS No. 1059171-45-7

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Cat. No. B1396735
M. Wt: 297.2 g/mol
InChI Key: WBCRXHXQZHQDLS-UHFFFAOYSA-N
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Description

The compound “1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide” is a chemical substance. It is often used in the preparation of pharmaceuticals and chemical intermediates . It appears as a colorless to yellow liquid or semi-solid or solid .

Scientific Research Applications

Molecular Structure and Physicochemical Properties

Research has been conducted on compounds similar to 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, focusing on their molecular structures and physicochemical properties. For instance, Huang et al. (2021) studied the synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings. These compounds were analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), revealing insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Synthesis Methods

The synthesis of these compounds is another area of focus. Takagi and Yamakawa (2013) explored the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of aryl bromides, demonstrating an effective method for synthesizing compounds bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Applications in Detection Technologies

Some studies have indicated potential applications of these compounds in detection technologies. Fu et al. (2016) investigated the use of boron ester or acid in the detection of hydrogen peroxide, a key compound in peroxide-based explosives. They synthesized derivatives with fast deboronation velocity in H2O2 vapor, showcasing their potential in sensitive explosive detection (Fu et al., 2016).

Corrosion Inhibition

Another application is in corrosion inhibition. Olasunkanmi et al. (2016) studied quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their properties in inhibiting mild steel corrosion, indicating the potential use of similar compounds in corrosion protection (Olasunkanmi et al., 2016).

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCRXHXQZHQDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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